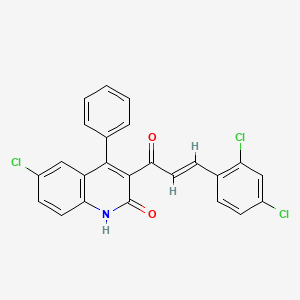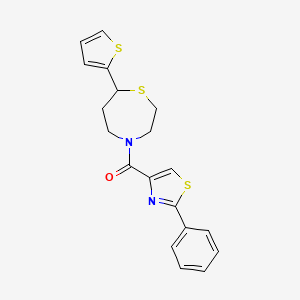
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Applications De Recherche Scientifique
Structural Analysis and Isomorphism
Research has shown that isomorphous structures, such as certain thiophenyl methanones, comply with the chlorine-methyl exchange rule. This is significant in understanding their disorder and isomorphism, particularly during data-mining procedures like searches of structural databases (Swamy et al., 2013).
Synthesis and Characterization
The synthesis of related compounds, involving methanone derivatives, has been explored. For instance, crystal and molecular structure analysis of certain methanone compounds have been conducted, offering insights into their crystallization and molecular interactions (Lakshminarayana et al., 2009). Additionally, the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated 3-pyrrolin-2-ones has been studied, which are useful in the synthesis of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biological Activities
Certain N-phenylpyrazolyl aryl methanone derivatives, containing the arylthio/sulfinyl/sulfonyl group, exhibit herbicidal and insecticidal activities. This includes compounds with structures similar to the queried compound (Wang et al., 2015).
Formulation Development
Research on nonionizable and poorly water-soluble compounds like certain pyrrolidinyl methanones has led to the development of formulations that prevent or delay precipitation, improving their in vivo exposure. This is crucial for early toxicology and clinical studies (Burton et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone are currently unknown . This compound may interact with multiple receptors, similar to other indole derivatives .
Mode of Action
It’s possible that it binds with high affinity to its targets, causing changes in their function .
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c1-17(14,15)7-4-5-12(6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFNKVOIQXIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

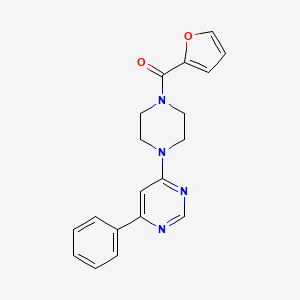
![2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2812492.png)
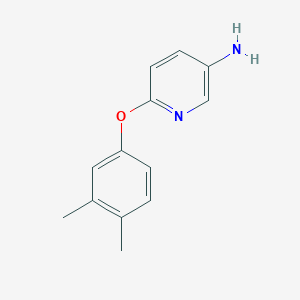
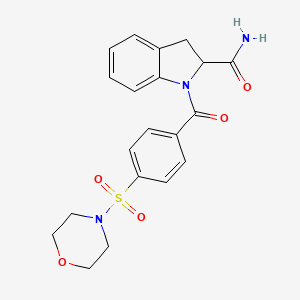
![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)
![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)
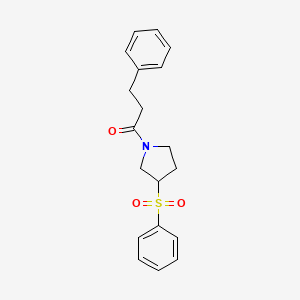
![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)
![5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline](/img/structure/B2812503.png)
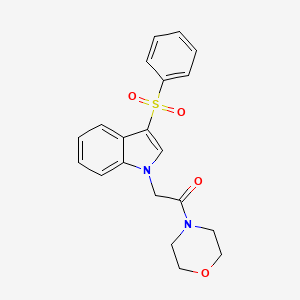
![1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2812507.png)
